12-(4-Nitrophenyl)dodecanoic acid
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Overview
Description
12-(4-Nitrophenyl)dodecanoic acid: is an organic compound that belongs to the class of dodecanoic acid derivatives It is characterized by the presence of a 4-nitrophenyl group attached to the dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Nitrophenyl)dodecanoic acid typically involves the esterification of dodecanoic acid with 4-nitrophenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: 12-(4-Nitrophenyl)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: 12-(4-Aminophenyl)dodecanoic acid.
Reduction: 12-(4-Nitrophenyl)dodecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 12-(4-Nitrophenyl)dodecanoic acid is used as a model substrate in various chemical reactions to study reaction mechanisms and kinetics. It is also used in the synthesis of other complex organic molecules .
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly with esterases and lipases. It serves as a substrate in chromogenic assays to evaluate enzyme activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 12-(4-Nitrophenyl)dodecanoic acid involves its interaction with specific enzymes, such as esterases and lipases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol and dodecanoic acid. The released 4-nitrophenol can be quantitatively measured using spectrophotometric methods, providing insights into enzyme activity and kinetics .
Comparison with Similar Compounds
- 4-Nitrophenyl butyrate
- 4-Nitrophenyl decanoate
- 4-Nitrophenyl palmitate
- 4-Nitrophenyl stearate
Comparison: 12-(4-Nitrophenyl)dodecanoic acid is unique due to its longer carbon chain compared to other similar compounds like 4-nitrophenyl butyrate and 4-nitrophenyl decanoate. This longer chain length can influence its solubility, reactivity, and interaction with enzymes. Additionally, the presence of the nitro group provides a useful chromophore for spectrophotometric analysis, making it a valuable tool in biochemical assays.
Properties
CAS No. |
144146-28-1 |
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Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
12-(4-nitrophenyl)dodecanoic acid |
InChI |
InChI=1S/C18H27NO4/c20-18(21)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)19(22)23/h12-15H,1-11H2,(H,20,21) |
InChI Key |
SXYJHRQMXGJSMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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